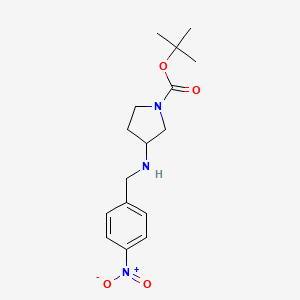![molecular formula C12H12BrClN2O2 B598310 tert-Butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate CAS No. 1198096-55-7](/img/structure/B598310.png)
tert-Butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate (also known as 5-BCPC) is an organochlorine compound that is used in a variety of scientific research applications. It is a versatile compound that is used in a variety of fields, including organic synthesis, medicinal chemistry, and materials science. 5-BCPC is an important building block in the synthesis of various organic compounds, and has been used in the development of new drugs, therapeutic agents, and other materials.
Aplicaciones Científicas De Investigación
Chemistry and Properties of Pyrrolopyridine Derivatives
Pyrrolopyridine compounds, including those structurally similar to tert-Butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, are known for their versatile applications in medicinal chemistry, agriculture, and material science. These compounds exhibit a range of biological activities and serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals.
Synthetic Applications : Pyrrolopyridine derivatives are essential scaffolds in organic synthesis, offering pathways to construct complex molecules with potential pharmaceutical activity. Their reactivity allows for the development of various synthetic strategies, facilitating the construction of compounds with significant biological and pharmaceutical applications (Boča, Jameson, & Linert, 2011).
Biological Significance : Some pyrrolopyridine derivatives play a critical role in plant defense mechanisms against pathogens, indicating their potential for agricultural applications. The metabolism of similar compounds in plants suggests that they could be utilized in developing novel agrochemicals to enhance crop resistance to diseases (Qamar, Mysore, & Senthil-Kumar, 2015).
Catalytic Applications : Pyrrolopyridine compounds are involved in catalytic processes, including those leading to the synthesis of heterocyclic structures. These catalytic applications highlight the compound's importance in facilitating chemical reactions, potentially leading to the development of new materials or pharmaceuticals (Parmar, Vala, & Patel, 2023).
Environmental and Analytical Chemistry : Similar compounds, like tert-butyl derivatives, have been studied for their environmental occurrence, fate, and toxicity. Understanding these aspects is crucial for assessing the environmental impact of chemical synthesis and usage, guiding the development of safer chemical processes and materials (Liu & Mabury, 2020).
Propiedades
IUPAC Name |
tert-butyl 5-bromo-7-chloropyrrolo[2,3-c]pyridine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrClN2O2/c1-12(2,3)18-11(17)16-5-4-7-6-8(13)15-10(14)9(7)16/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHJWXDIQUDVFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=CC(=NC(=C21)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674072 |
Source


|
| Record name | tert-Butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate | |
CAS RN |
1198096-55-7 |
Source


|
| Record name | 1,1-Dimethylethyl 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198096-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


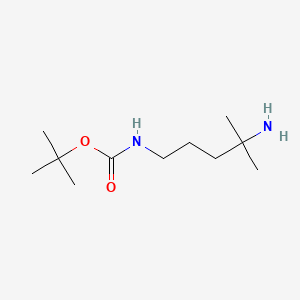


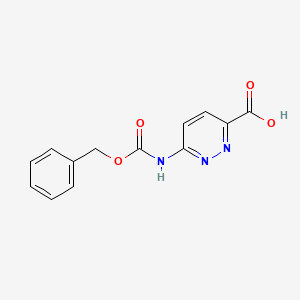
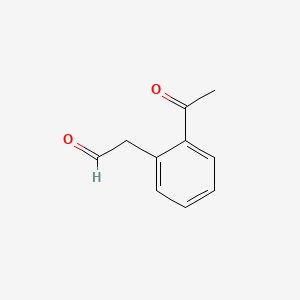
![tert-Butyl (2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B598239.png)
![2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B598240.png)
![6'-(trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B598241.png)

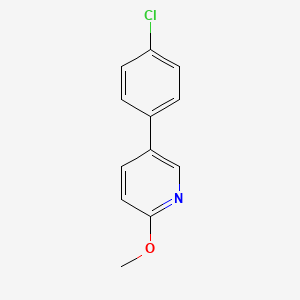
![4-Aminobicyclo[2.2.2]octane-1-carbonitrile hydrochloride](/img/structure/B598248.png)
